N~1~,N~3~-Di-tert-butyl-5-fluoro-2,4,6-trinitrobenzene-1,3-diamine
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Overview
Description
N~1~,N~3~-Di-tert-butyl-5-fluoro-2,4,6-trinitrobenzene-1,3-diamine is a complex organic compound characterized by the presence of tert-butyl groups, a fluorine atom, and nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Di-tert-butyl-5-fluoro-2,4,6-trinitrobenzene-1,3-diamine typically involves multiple steps, starting with the nitration of a benzene derivative to introduce nitro groups. This is followed by the introduction of tert-butyl groups and a fluorine atom through various substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Di-tert-butyl-5-fluoro-2,4,6-trinitrobenzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines or hydroxylamines under specific conditions.
Substitution: The tert-butyl and fluorine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N~1~,N~3~-Di-tert-butyl-5-fluoro-2,4,6-trinitrobenzene-1,3-diamine has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N1,N~3~-Di-tert-butyl-5-fluoro-2,4,6-trinitrobenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The tert-butyl and fluorine groups can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity and distribution within cells.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~3~-Di-tert-butyl-2,4,6-trinitrobenzene-1,3-diamine: Lacks the fluorine atom, resulting in different chemical and biological properties.
N~1~,N~3~-Di-tert-butyl-5-chloro-2,4,6-trinitrobenzene-1,3-diamine:
N~1~,N~3~-Di-tert-butyl-5-bromo-2,4,6-trinitrobenzene-1,3-diamine: Contains a bromine atom, leading to variations in its chemical behavior and uses.
Uniqueness
N~1~,N~3~-Di-tert-butyl-5-fluoro-2,4,6-trinitrobenzene-1,3-diamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This influences its reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific investigations and applications.
Properties
CAS No. |
78925-57-2 |
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Molecular Formula |
C14H20FN5O6 |
Molecular Weight |
373.34 g/mol |
IUPAC Name |
1-N,3-N-ditert-butyl-5-fluoro-2,4,6-trinitrobenzene-1,3-diamine |
InChI |
InChI=1S/C14H20FN5O6/c1-13(2,3)16-8-10(18(21)22)7(15)11(19(23)24)9(12(8)20(25)26)17-14(4,5)6/h16-17H,1-6H3 |
InChI Key |
JTPWIZOSMQWAFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=C(C(=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])NC(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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